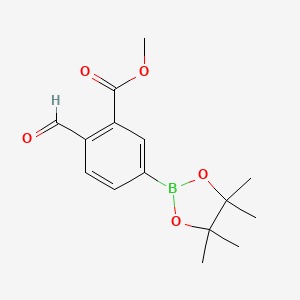

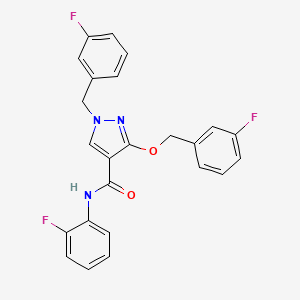

![molecular formula C18H16N4O4 B2628698 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione CAS No. 832746-58-4](/img/structure/B2628698.png)

2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Application : This compound is used in the synthesis of some N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .

- Method : The starting 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was prepared according to a reported method. It was condensed with furfurol in the presence of a catalytic amount of glacial acetic acid .

- Results : The compound was alkylated, after its treatment with anhydrous potassium carbonate in dry N,N-dimethylformamide, with ethyl chloroacetate, chloroacetonitrile, or bromoethyl acetate to give ethyl [3-(furan-2-ylmethylideneamino)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate .

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

- Application : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

- Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

- Results : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

- Application : This compound is used in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR), which plays a crucial role in cell proliferation, differentiation, and angiogenesis .

- Method : The compound was synthesized and tested for its inhibitory activity against FGFR .

- Results : The compound exhibited potent FGFR inhibitory activity. In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Antiproliferative Activity

- Application : This compound is used in the development of antiproliferative agents, which are drugs that inhibit or prevent the maturation and proliferation of malignant cells .

- Method : The compound was synthesized and its antiproliferative activity was evaluated .

- Results : The results of this study are not specified in the source .

Propriétés

IUPAC Name |

2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-8-7-9(2)19-15-12(8)16(21-20-15)22-17(23)10-5-6-11(25-3)14(26-4)13(10)18(22)24/h5-7H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJPUWAHRHURPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)

![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)

![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2628632.png)